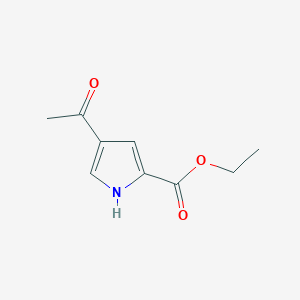

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

説明

特性

IUPAC Name |

ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZSCVNFRGWVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570689 | |

| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119647-69-7 | |

| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its pyrrole core. A comprehensive understanding of its physical properties is paramount for its effective application in synthesis, formulation, and as a scaffold in drug design. This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, offering both theoretical and practical insights. Each section includes field-proven experimental protocols to enable researchers to accurately determine these properties, ensuring reproducibility and reliability in their work.

Introduction: The Significance of this compound

The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The specific substitution pattern of this compound, featuring both an electron-withdrawing acetyl group and an ethyl ester, modulates the electron density of the pyrrole ring, influencing its reactivity and intermolecular interactions. These characteristics make it a valuable building block for the synthesis of more complex molecular architectures. A thorough characterization of its physical properties is the foundational step in unlocking its full potential in drug development and materials science.

Molecular and Chemical Identity

A clear identification of the molecule is crucial before delving into its physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 119647-69-7 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [1] |

| InChI Key | PHZSCVNFRGWVRI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various environments, which is critical for applications ranging from reaction kinetics to bioavailability.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. While no experimentally determined melting point for this compound is readily available in the cited literature, a sharp melting point range is expected for a pure, crystalline sample. For comparison, related pyrrole derivatives exhibit a wide range of melting points depending on their substitution patterns.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

-

Instrumentation: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Materials:

-

Dry, purified this compound.

-

Melting point capillary tubes (sealed at one end).

-

-

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.

-

Accurate Determination: Use a fresh sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first liquid droplet appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Boiling Point

The boiling point of this compound is not documented in the provided search results. Due to its molecular weight and polar functional groups, it is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP (partition coefficient) for this compound suggests moderate lipophilicity.

| Parameter | Predicted Value |

| LogP | 1.394 |

This value indicates that the compound is likely to be soluble in a range of organic solvents.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of the compound in various solvents.

-

Materials:

-

This compound.

-

A selection of solvents: Water, Diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and common organic solvents (e.g., Ethanol, Methanol, Dichloromethane, Acetone).

-

Small test tubes.

-

-

Procedure:

-

Add approximately 25 mg of the compound to a test tube.[3]

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[3]

-

Observe if the compound dissolves completely.

-

For water-insoluble compounds, proceed to test solubility in acidic and basic solutions to identify potential acidic or basic functional groups.[4][5]

-

Record the results as soluble, partially soluble, or insoluble for each solvent.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl group protons of the ester, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and acetyl groups, the sp² carbons of the pyrrole ring, and the sp³ carbons of the ethyl group.

Experimental Protocol: NMR Spectroscopic Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).

-

Materials:

-

High purity (>95%) this compound.

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR tubes.

-

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Two-dimensional NMR experiments like COSY and HSQC can be performed for unambiguous signal assignment.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (pyrrole) | ~3300 |

| C=O stretch (ester) | ~1700-1720 |

| C=O stretch (ketone) | ~1660-1680 |

| C-N stretch | ~1300-1400 |

| C-O stretch (ester) | ~1100-1300 |

Experimental Protocol: FT-IR Analysis (Thin Solid Film Method)

This method is suitable for non-volatile solid compounds.

-

Instrumentation: FT-IR spectrometer.

-

Materials:

-

This compound.

-

Volatile solvent (e.g., dichloromethane or acetone).[7]

-

Salt plates (e.g., NaCl or KBr).

-

-

Procedure:

-

Dissolve a small amount of the solid sample in a few drops of a suitable volatile solvent.[7]

-

Apply a drop of the solution onto a clean salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The PubChem entry for this compound indicates the availability of GC-MS data.[1]

-

Expected Molecular Ion Peak (M⁺): m/z = 181.07.

-

Fragmentation Pattern: The fragmentation pattern will provide structural information. Expected fragments would arise from the loss of the ethoxy group from the ester, the ethyl group, and the acetyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for volatile and thermally stable compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Materials:

-

This compound.

-

High-purity solvent (e.g., methanol or dichloromethane).

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent.[8]

-

GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities on the GC column. The choice of the stationary phase is critical for good separation.[8]

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation pattern to confirm the structure.

-

Crystallographic Data

While no specific crystal structure data for this compound was found, studies on closely related compounds like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal that these molecules can form dimers in the solid state through hydrogen bonding between the pyrrole N-H and the carbonyl oxygen of the ester group.[9] Such intermolecular interactions significantly influence the physical properties of the compound in the solid state.

Conclusion

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (2013). Study of Novel Pyrrole Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Pyrrole-2-carboxylic acid GC-MS (1 TMS) (HMDB0004230). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

-

National Institutes of Health. (2018). TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrrole | C4H5N | CID 8027 - PubChem. Retrieved from [Link]

-

Unknown. (n.d.). Melting point determination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Unknown. (n.d.). Supporting Information. Retrieved from [Link]

-

Wiley Online Library. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

-

MDPI. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

-

NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2006). Ethyl (4-bromo-1 H -pyrrole-2-carboxamido)acetate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved from [Link]

-

Semantic Scholar. (1997). SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (1966). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

-

ResearchGate. (2005). Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO3 | CID 15266295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Rationale

The structure of ethyl 4-acetyl-1H-pyrrole-2-carboxylate combines a pyrrole ring with two electron-withdrawing groups: an ethyl ester at the 2-position and an acetyl group at the 4-position. This substitution pattern dictates the electronic environment of the pyrrole ring and, consequently, its spectroscopic signatures. The lone pair of electrons on the nitrogen atom participates in the aromatic system, influencing the chemical shifts of the ring protons and carbons. The carbonyl groups of the ester and acetyl moieties will exhibit characteristic absorptions in the infrared spectrum and influence the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrrole ring protons, the ethyl ester protons, and the acetyl protons. The electron-withdrawing nature of the substituents will generally lead to a downfield shift of the pyrrole ring protons compared to unsubstituted pyrrole.

Predicted ¹H NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | N-H | The N-H proton of pyrroles is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and can be concentration-dependent. Its downfield shift is enhanced by the electron-withdrawing groups. |

| ~7.5 - 7.8 | Doublet | 1H | H-5 | The proton at the 5-position is adjacent to the nitrogen and is deshielded by the acetyl group at the 4-position, leading to a downfield shift. |

| ~7.0 - 7.3 | Doublet | 1H | H-3 | The proton at the 3-position is deshielded by the adjacent ethyl ester group. |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are split by the adjacent methyl protons. |

| ~2.4 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are a sharp singlet. |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like the N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Logical Workflow for NMR Data Interpretation:

Caption: A logical workflow for the comprehensive analysis of NMR data.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically non-equivalent and should produce nine distinct signals.

Predicted ¹³C NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 - 198 | Acetyl C=O | The ketone carbonyl carbon is significantly deshielded. |

| ~160 - 165 | Ester C=O | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. |

| ~135 - 140 | C-4 | The pyrrole carbon bearing the acetyl group will be downfield due to the deshielding effect of the carbonyl. |

| ~125 - 130 | C-2 | The pyrrole carbon bearing the ester group will also be shifted downfield. |

| ~120 - 125 | C-5 | This pyrrole carbon is adjacent to the nitrogen and the carbon with the acetyl group. |

| ~110 - 115 | C-3 | This pyrrole carbon is adjacent to the carbon with the ester group. |

| ~60 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~25 - 30 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

| ~14 - 18 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by the stretching vibrations of the N-H and the two carbonyl groups.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3400 | Medium, Broad | N-H Stretch | The N-H stretch in pyrroles is typically a broad band. |

| ~1700 - 1720 | Strong, Sharp | Ester C=O Stretch | The ester carbonyl stretch is expected in this region. Conjugation with the pyrrole ring may slightly lower the frequency. |

| ~1660 - 1680 | Strong, Sharp | Ketone C=O Stretch | The acetyl carbonyl stretch will be at a slightly lower wavenumber than the ester due to its electronic environment. |

| ~1500 - 1600 | Medium | C=C Aromatic Stretch | Stretching vibrations of the pyrrole ring. |

| ~1200 - 1300 | Strong | C-O Stretch | The C-O stretch of the ester group. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181, corresponding to the molecular weight of the compound (C₉H₁₁NO₃).

-

Key Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 152.

-

Loss of the ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 136.

-

Loss of the acetyl group (-COCH₃): A fragment at m/z = 138.

-

Decarbonylation of the acetyl group: Loss of CO from the m/z 138 fragment to give a peak at m/z = 110.

-

Cleavage of the ester: Fragments corresponding to the pyrrole-carbonyl cation and the ethoxy radical.

-

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C, to ensure good separation and elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Key Structural Features and Data Correlation:

Caption: Correlation of structural features with expected spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by data from structurally similar molecules. By following the outlined experimental protocols and using the provided spectral predictions as a reference, researchers and drug development professionals can confidently characterize this compound and verify its structure. The self-validating nature of combining these different spectroscopic techniques provides a high level of certainty in the final structural assignment.

References

-

PubChem - this compound. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014).Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate: A Technical Guide to its Potential Biological Activities and Research Frontiers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound belonging to the pyrrole class of molecules. While direct and extensive research on the specific biological activities of this molecule is not widely available in current literature, its core structure, the pyrrole-2-carboxylate scaffold, is a well-established pharmacophore. This privileged scaffold is present in a multitude of natural products and synthetic compounds that exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established bioactivities of its close structural analogs. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and to provide a solid foundation for future research and development. This document will delve into potential mechanisms of action, propose experimental workflows for validation, and outline strategic pathways for derivatization to enhance therapeutic efficacy.

Introduction: The Pyrrole-2-Carboxylate Scaffold as a Privileged Structure

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[1][4] Its presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its biocompatibility and versatile chemical nature.[5] The pyrrole nucleus and its derivatives have demonstrated a vast array of pharmacological applications, serving as the foundational structure for drugs with antibacterial, anticancer, and anti-inflammatory effects.[2][6][7]

This compound (C₉H₁₁NO₃) is a specific derivative within this promising class.[8] Its structure features an ethyl ester at the 2-position and an acetyl group at the 4-position of the pyrrole ring. These functional groups offer multiple sites for chemical modification, making it an attractive starting point for the synthesis of a diverse library of compounds with potentially enhanced biological activities.

Given the limited direct data on this compound, this guide will extrapolate its potential from the well-documented activities of its derivatives. By understanding the structure-activity relationships of related compounds, we can formulate strong hypotheses about its therapeutic promise and design targeted investigations to unlock its full potential.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [8] |

| Molecular Weight | 181.19 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [8] |

| InChIKey | PHZSCVNFRGWVRI-UHFFFAOYSA-N | [8] |

Potential Biological Activity Profile

Based on extensive literature reviews of analogous structures, this compound is predicted to exhibit activity in three primary therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

The pyrrole-2-carboxylate moiety is a key pharmacophore in a number of compounds with potent antibacterial properties.[1] This suggests a strong likelihood that this compound could serve as a valuable scaffold for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

Evidence from Analogs: A study by Rawat P. et al. (2022) synthesized and evaluated four derivatives of 1H-pyrrole-2-carboxylate for their activity against Mycobacterium tuberculosis H37Rv.[1] One of the most potent compounds, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrated a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL.[1] This activity is comparable to the standard antimycobacterial drug, ethambutol. Other pyrrole-2-carboxamide derivatives have shown significant efficacy against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values in the low microgram per milliliter range.[9]

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |

| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 | [9] |

| Pyrrole-2-carboxamide derivative 4i | Escherichia coli | 1.56 | [9] |

| Pyrrole-2-carboxamide derivative 4i | Pseudomonas aeruginosa | 3.56 | [9] |

Proposed Mechanism of Action: While the exact mechanism for the parent compound is unknown, related pyrrole derivatives have been shown to target essential bacterial enzymes. For instance, some pyrrolyl benzamide derivatives act as inhibitors of enoyl-ACP reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1] It is plausible that this compound or its derivatives could function through a similar mechanism of enzymatic inhibition.

Anticancer Activity

The pyrrole scaffold is a prominent feature in several anticancer agents, and its derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[6][10] The mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.[2][11]

Evidence from Analogs: Numerous studies have highlighted the antiproliferative effects of pyrrole derivatives.[10] Some 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[12][13][14] Inhibition of tubulin assembly leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[11] Certain phenylpyrroloquinolinones have demonstrated strong inhibition of tubulin assembly with IC₅₀ values as low as 0.38 µM and have shown selectivity for rapidly proliferating cells.[11] Other pyrrole derivatives have been found to induce G2/M cell-cycle arrest and apoptosis in colorectal cancer cells.[15]

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / Effect | Mechanism of Action | Reference |

| 3-Aroyl-1-arylpyrroles (ARAPs) | MCF-7 (Breast Cancer) | 16-60 nM | Tubulin Polymerization Inhibition | [12] |

| Phenylpyrroloquinolinones | HeLa, Jurkat | GI₅₀ = 0.1-0.2 nM | Tubulin Polymerization Inhibition, G2/M Arrest | [11] |

| Pyrrolonaphthoxazepines | HL-60 | IC₅₀ = 294.5 nM | G2/M Arrest | [11] |

| Pyrrolo[2,3-d]pyrimidin-4-one analogs | CHP-212 | - | G1 Phase Restriction, Apoptosis | [16] |

Proposed Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest A primary hypothesized mechanism for the anticancer activity of this compound derivatives is the inhibition of tubulin polymerization.[17][18] By binding to tubulin (potentially at the colchicine-binding site), these compounds prevent the assembly of microtubules.[18] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and ultimately triggering the intrinsic apoptotic pathway.[11][15]

Caption: Proposed mechanism of anticancer activity via tubulin inhibition and G2/M cell cycle arrest.

Anti-inflammatory Activity

The pyrrole framework is integral to several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac.[19] This established precedent strongly suggests that this compound could be a promising candidate for the development of novel anti-inflammatory agents.

Evidence from Analogs: Research into pyrrole derivatives has consistently demonstrated their anti-inflammatory potential.[20][21] Many of these compounds exert their effects by inhibiting cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators in the synthesis of prostaglandins—hormone-like substances that drive inflammation.[19][22] Some N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors, which is a desirable profile as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19] Fused pyrrole compounds have also shown significant in vitro and in vivo anti-inflammatory activity, with some exhibiting efficacy comparable to the standard drug diclofenac.[19]

Proposed Mechanism of Action: COX Enzyme Inhibition The most probable anti-inflammatory mechanism for this compound and its derivatives is the inhibition of COX-1 and/or COX-2 enzymes.[22] By blocking the active site of these enzymes, the compound would prevent the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response, pain, and fever. The selectivity towards COX-2 over COX-1 would be a key parameter to investigate to assess the potential for a favorable safety profile.

Proposed Research & Development Workflow

To validate and optimize the therapeutic potential of this compound, a structured research and development workflow is essential. This process involves initial screening, chemical derivatization for structure-activity relationship (SAR) studies, and detailed mechanistic investigations.

Caption: A strategic workflow for the evaluation and development of this compound.

Experimental Protocols: Foundational Assays

The following are generalized, step-by-step methodologies for key in vitro experiments to begin the biological evaluation of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[23][24][25][26]

1. Preparation of Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.[25] b. Suspend the colonies in 3-5 mL of sterile saline or broth.[25] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25] d. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[25]

2. Plate Setup and Serial Dilution: a. Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[25] b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration. c. Add 100 µL of this starting dilution to the wells in the first column. d. Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column.[25]

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, including a positive growth control well (broth + inoculum, no compound). b. Leave a sterility control well with only uninoculated broth. c. Incubate the plate at 37°C for 16-24 hours.[24]

4. Data Interpretation: a. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[24]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the compound's cytotoxic potential.[27][28][29][30]

1. Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[28] b. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[28]

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a stock solution. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control.[28] c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[28]

3. MTT Addition and Formazan Solubilization: a. Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[28] b. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

4. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control. c. Determine the half-maximal inhibitory concentration (IC₅₀), which is the compound concentration that reduces cell viability by 50%.[27]

Conclusion and Future Directions

While direct biological data for this compound is sparse, the robust and varied activities of its structural analogs provide a compelling case for its potential as a valuable scaffold in drug discovery. The evidence strongly suggests promising avenues of investigation in the fields of antimicrobial, anticancer, and anti-inflammatory research. The presence of versatile functional groups makes it an ideal candidate for the development of compound libraries to explore structure-activity relationships and optimize for potency and selectivity.

Future research should prioritize the systematic screening of this compound against diverse panels of bacterial strains and cancer cell lines. Promising results should be followed by the synthesis of a focused library of derivatives to probe the impact of modifications at the acetyl and ethyl ester positions. Subsequent mechanistic studies, such as enzyme inhibition assays, cell cycle analysis, and in vivo animal models, will be critical to fully elucidate its therapeutic potential and pave the way for the development of novel, effective therapeutic agents.

References

A complete list of all sources cited in this document is provided below, including titles, sources, and verifiable URLs for further verification and research.

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of new pyrroles of potential anti-inflammatory activity. Archiv der Pharmazie. Available at: [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Available at: [Link]

-

A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer (2014). SciSpace. Available at: [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. Available at: [Link]

-

Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. Available at: [Link]

-

Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. Available at: [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

-

synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. MDPI. Available at: [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. Available at: [Link]

-

Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]

-

Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. ResearchGate. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

-

Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. ACS Medicinal Chemistry Letters. Available at: [Link]

-

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H11NO3 | CID 15266295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (PDF) New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer (2014) | Giuseppe La Regina | 84 Citations [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. kosheeka.com [kosheeka.com]

- 30. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Discovery and History of Pyrrole-2-Carboxylate Derivatives

Abstract

The pyrrole ring is a fundamental heterocyclic scaffold, prevalent in a vast array of natural products and synthetic compounds that have profoundly impacted biology and medicine. Among its derivatives, the pyrrole-2-carboxylate and its related carboxamide substructures have emerged as "privileged scaffolds" in medicinal chemistry. Their unique electronic properties and hydrogen bonding capabilities make them ideal frameworks for designing targeted therapeutics. This technical guide provides an in-depth exploration of the journey of pyrrole-2-carboxylate derivatives, from their initial chemical synthesis and subsequent discovery in nature to the evolution of sophisticated synthetic methodologies and their application in modern drug development. We will examine the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and provide case studies on their therapeutic significance, particularly in the development of novel antibacterial and metabolic disease-modifying agents.

The Genesis: Early Synthesis and Natural Occurrence

While the chemical synthesis of pyrrole-2-carboxylic acid was accomplished over a century ago, its recognition as a biologically relevant molecule is a more recent development. Initial synthetic routes were often laborious, but they laid the groundwork for understanding the fundamental reactivity of the pyrrole ring. The true significance of this scaffold began to unfold with its identification in biological systems.

It was first characterized as a degradation product of sialic acids and later as a metabolite derived from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This discovery was crucial, as it linked a synthetically known entity to a natural metabolic pathway, suggesting an endogenous role. In these pathways, the direct oxidation product, Δ'-pyrroline-4-hydroxy-2-carboxylic acid, is unstable and spontaneously dehydrates to form the aromatic pyrrole-2-carboxylate.

Concurrently, closely related derivatives, pyrrole-2-carboxaldehydes, were being isolated from a wide range of natural sources, including fungi, marine sponges, and plants.[1][2] The discovery of these natural products, often formed through Maillard reactions between reducing sugars and amino acids, further underscored the prevalence of this scaffold in nature and hinted at its diverse biological functions.[1][3]

Cornerstones of Synthesis: From Classic Reactions to Modern Efficiency

The ability to chemically synthesize and modify the pyrrole-2-carboxylate core has been central to unlocking its therapeutic potential. The evolution of these synthetic methods reflects the broader advancements in organic chemistry.

The Knorr Pyrrole Synthesis: A Foundational Approach

One of the most classic and enduring methods for constructing substituted pyrroles is the Knorr pyrrole synthesis, first reported in 1884. This reaction involves the condensation of an α-amino-ketone with a β-ketoester (or another compound with an activated methylene group).[4]

The choice of the β-ketoester is critical as it directly dictates the substitution pattern of the final pyrrole product. The electron-withdrawing ester group is essential for acidifying the α-protons, facilitating the initial condensation with the α-amino-ketone. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrrole ring after dehydration.

Caption: Generalized workflow of the Knorr Pyrrole Synthesis.

The Paal-Knorr Synthesis: A Versatile Alternative

Another cornerstone method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] This approach is particularly valuable for synthesizing N-substituted pyrroles. The mechanism involves the formation of a di-imine intermediate, followed by tautomerization and cyclization with the elimination of water to form the aromatic pyrrole ring. This strategy has been extensively used in the synthesis of 2-formylpyrrole natural products, which are direct precursors to pyrrole-2-carboxylates via oxidation.[3]

Modern Synthetic Innovations

While classic methods remain relevant, the demands of drug discovery for efficiency and diversity have driven the development of novel synthetic strategies.

Recent advancements include the direct carboxylation of the pyrrole ring using catalysts. For example, alkyl 1H-pyrrole-2-carboxylates can be synthesized in high yields by reacting 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst.[5] This method offers a more direct route to the desired carboxylate functionality compared to multi-step classical syntheses.

Efficiency in chemical synthesis is paramount. One-pot procedures that combine multiple reaction steps without isolating intermediates save time, resources, and reduce waste. An elegant example is the synthesis of pyrrole-2-carboxylates from β-nitroacrylates and primary amines.[6]

Experimental Protocol: One-Pot Synthesis of Alkyl Pyrrole-2-Carboxylates [6]

-

Reactant Preparation: To a solution of a ketal-functionalized β-nitroacrylate (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired primary amine (1.2 eq).

-

Acidic Catalyst Addition: Introduce an acidic heterogeneous catalyst (e.g., Amberlyst-15). The solid catalyst is crucial as it facilitates the key cyclization and aromatization steps and can be easily removed by filtration upon reaction completion.

-

Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure alkyl pyrrole-2-carboxylate derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This self-validating system ensures the identity and quality of the synthesized molecule.

The Leap to Therapeutics: Pyrrole-2-Carboxamides in Drug Discovery

While the pyrrole-2-carboxylate core is important, its conversion to the corresponding carboxamide has proven to be a particularly fruitful strategy in medicinal chemistry. The amide bond provides a key hydrogen bond donor and acceptor motif, which is critical for molecular recognition and binding to biological targets.[7] This scaffold is now found in molecules targeting a wide spectrum of diseases, including infections, cancer, and metabolic disorders.[7]

Case Study: MmpL3 Inhibitors for Drug-Resistant Tuberculosis

The rise of drug-resistant tuberculosis has created an urgent need for new antibacterial agents. The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter involved in building the mycobacterial cell wall, making it an attractive drug target.

Researchers have utilized a structure-guided approach to design potent MmpL3 inhibitors based on a pyrrole-2-carboxamide scaffold.[8] The design strategy involved using the pyrrole-2-carboxamide as a central linker to connect a "head" group (e.g., a dichlorophenyl ring) and a "tail" group (e.g., a cyclohexyl or adamantyl moiety).[8] The pyrrole and amide N-H groups were found to be critical hydrogen bond donors, essential for binding to key amino acid residues in the MmpL3 active site.[8]

Caption: Pharmacophore model for pyrrole-2-carboxamide MmpL3 inhibitors.

Structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents on the head group and bulky, lipophilic tail groups significantly enhanced anti-TB activity while maintaining low cytotoxicity.[8]

Table 1: Biological Activity of Representative Pyrrole-2-Carboxamide MmpL3 Inhibitors [8]

| Compound ID | R¹ (Head Group) | R² (Tail Group) | Anti-TB Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |

| 5 | Phenyl | Adamantyl | 0.03 | > 64 |

| 16 | 2-Fluorophenyl | Adamantyl | < 0.016 | > 64 |

| 18 | 4-Fluorophenyl | Adamantyl | < 0.016 | > 64 |

| 28 | 4-Pyridyl (with EWG) | Adamantyl | < 0.016 | > 64 |

| 32 | 2,4-Difluorophenyl | Adamantyl | < 0.016 | > 64 |

MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv. IC₅₀: Half-maximal inhibitory concentration against Vero cells. EWG: Electron-Withdrawing Group.

The data clearly indicates that fluorinated phenyl and pyridyl head groups, combined with a bulky adamantyl tail, lead to compounds with exceptional potency and a favorable safety profile. Compound 32, in particular, showed excellent in vivo efficacy, marking a significant step forward in the development of new anti-TB drugs.[8]

Other Therapeutic Applications

The versatility of the pyrrole-2-carboxylate framework is evident in its wide range of other patented and researched applications:

-

Glucokinase Activators: Derivatives have been developed as potential treatments for type 2 diabetes by enhancing the activity of glucokinase, a key enzyme in glucose metabolism.[9]

-

Anti-inflammatory and Analgesic Agents: Certain bicyclic derivatives have shown potent anti-inflammatory and analgesic activities with reduced ulcerogenic side effects compared to existing drugs.[10]

-

Antiparasitic Agents: Pyrrole-2-carboxylic acid itself has demonstrated activity against trypanosomes by inhibiting proline racemase, an enzyme essential for the parasite.[11]

-

Anticancer and Antiviral Research: The scaffold is a core component of numerous compounds being investigated for their potential as anticancer, antifungal, and antiviral agents.[5][7]

Conclusion and Future Perspectives

The journey of pyrrole-2-carboxylate derivatives from a simple synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of integrated chemical and biological research. The initial discovery in natural metabolic pathways provided the first clue to its biological relevance. Subsequently, generations of chemists have refined and expanded the synthetic toolkit, enabling the creation of vast libraries of derivatives for biological screening.

References

- One-pot synthesis of alkyl pyrrole-2-carboxylates starting from β-nitroacrylates and primary amines. (n.d.). Semantic Scholar.

- Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.

- Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application. (2008).

- Gawenda, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.

- Chen, Y.-C., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.

- Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.).

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001).

- Mane, Y. D., et al. (2017). Reported pyrrole-2-carboxamide-based bioactive compounds and our designed molecules.

- Knorr pyrrole synthesis. (n.d.). Wikipedia.

- Pyrrole carboxylic acid derivatives as antibacterial agents. (2010).

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.

- Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals.

- Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry.

- Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.

- 5-(Pyrrol-2-oyl)-1,2-dihydro-3H-pyrrolo [1,2-a]pyrrole derivatives as anti-inflammatory and analgesic agents. (1985).

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science.

- Pyrrole Derivatives in Pharmaceutical Research: A Synthesis Partner. (n.d.). Sinfoo.

- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix

- 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018).

- Letellier, G., & Bouthillier, L. P. (1957). SYNTHESIS OF 2-PYRROLECARBOXYLIC (C14O2H) ACID AND STUDY OF ITS METABOLISM IN THE INTACT RAT. Canadian Journal of Biochemistry and Physiology.

- Process for producing pyrrole-2-carboxylic acid. (2000).

Sources

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of alkyl pyrrole-2-carboxylates starting from β-nitroacrylates and primary amines | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2008149382A1 - Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application - Google Patents [patents.google.com]

- 10. US4511724A - 5-(Pyrrol-2-oyl)-1,2-dihydro-3H-pyrrolo [1,2-a]pyrrole derivatives as anti-inflammatory and analgesic agents - Google Patents [patents.google.com]

- 11. bioaustralis.com [bioaustralis.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

This compound is a polysubstituted pyrrole that serves as a highly valuable and versatile building block in modern organic and medicinal chemistry. The pyrrole ring is a privileged scaffold, forming the core of numerous natural products essential to life, such as heme and chlorophyll, as well as a vast array of synthetic compounds with significant biological activity.[1][2] Derivatives of the pyrrole-2-carboxylate and pyrrole-2-carboxamide core, in particular, have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6]

The specific substitution pattern of this compound—featuring an ethyl ester at the C2 position and an acetyl group at the C4 position—provides three distinct points for chemical modification: the pyrrolic nitrogen, the ester, and the ketone. This trifunctional architecture allows for the strategic and divergent synthesis of complex molecular libraries, making it an ideal starting material for drug discovery programs and the development of functional materials. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [7][8] |

| Molecular Weight | 181.19 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| CAS Number | 119647-69-7 | [7][8] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area (TPSA) | 59.16 Ų | [8] |

| LogP (Computed) | 1.394 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 3 | [8] |

Core Synthesis Strategies: Constructing the Pyrrole Ring

The construction of a 2,4-disubstituted pyrrole ring is a non-trivial synthetic challenge that relies on classical and modern heterocyclic chemistry methodologies. The most prominent and adaptable methods for synthesizing structures analogous to this compound are the Hantzsch and Paal-Knorr pyrrole syntheses.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10][11] This method is particularly well-suited for preparing polysubstituted pyrroles due to the ready availability of the starting materials.

The causality behind this reaction sequence is a cascade of nucleophilic attacks and condensations. The mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization followed by dehydration yields the final aromatic pyrrole ring.[9]

Caption: Key reactive sites on this compound.

-

Pyrrole N-H: The nitrogen proton is weakly acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated to introduce substituents on the nitrogen atom.

-

C5 Position: The C5 position is the most electron-rich carbon on the ring and is the primary site for electrophilic aromatic substitution reactions such as halogenation, nitration, or Vilsmeier-Haack formylation. [11]3. Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo condensation reactions, or be converted to an ester via Baeyer-Villiger oxidation.

-

Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many transformations. It can also be converted directly to amides by treatment with amines, a crucial step in the synthesis of many biologically active compounds. [3]

Applications in Drug Discovery and Materials Science

The strategic placement of functional groups makes this compound a valuable precursor in several high-value applications.

Scaffold for Novel Therapeutic Agents

The pyrrole-2-carboxamide moiety is a recognized pharmacophore present in molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. [2][5]

-

Antitubercular Agents: By converting the ethyl ester to various carboxamides, this scaffold can be used to generate potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis. Structure-activity relationship studies have shown that attaching substituted phenyl or pyridyl groups to the pyrrole ring can lead to compounds with excellent anti-TB activity (MIC < 0.016 μg/mL). [3]* Antibacterial and Antifungal Compounds: The broader pyrrole-2-carboxylate core is found in a range of compounds evaluated for general antibacterial activity. [4]The acetyl group at the C4 position can be further elaborated into hydrazone derivatives, which have also shown promising activity against Mycobacterium tuberculosis H37Rv. [4]* Other Therapeutic Areas: The pyrrole core is a component of numerous marketed drugs, including the anti-inflammatory drugs zomepirac and tolmetin, and the cholesterol-lowering agent atorvastatin. [1]The versatility of this compound allows for its use in the synthesis of analogs targeting a wide range of diseases.

Precursor for Porphyrins and Functional Materials

Pyrrole derivatives are the fundamental building blocks for the synthesis of porphyrins and related macrocycles. [6]The functional groups on this molecule can be used to control the electronic properties and assembly of polypyrrolic structures, which have applications in catalysis, sensors, and non-linear optical materials. [6]

Representative Experimental Protocol: Hantzsch Synthesis

This protocol describes a representative, self-validating procedure for the synthesis of a 2,4-disubstituted pyrrole based on the Hantzsch methodology. The specific reactants would be chosen to yield the title compound.

Objective: To synthesize this compound via a Hantzsch-type condensation.

Materials:

-

Ethyl 3-aminobut-2-enoate (1 equivalent)

-

3-Chloro-2,4-pentanedione (1 equivalent)

-

Sodium acetate (or other suitable base)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-aminobut-2-enoate (1 eq.) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 eq.) followed by sodium acetate (1.2 eq.). The choice of an α-haloketone is critical; it must contain the acetyl functionality that will ultimately reside at the C4 position of the pyrrole.

-

Reaction: Heat the mixture to reflux. The causality here is that thermal energy is required to overcome the activation energy for the initial condensation and subsequent cyclization steps. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. This ensures complete recovery of the product from the aqueous phase.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is crucial for separating the desired product from side products and unreacted starting materials.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly versatile chemical entity. Its strategic importance lies in the orthogonal reactivity of its functional groups, which enables its use as a foundational building block for a diverse range of more complex molecules. The established synthetic routes, primarily based on the robust Hantzsch condensation, provide a reliable means for its preparation. Its demonstrated utility as a core scaffold in the development of potent antibacterial agents, particularly against tuberculosis, underscores its relevance in modern medicinal chemistry. Future research will likely focus on exploiting its trifunctional nature to develop novel synthetic methodologies, create diverse compound libraries for high-throughput screening, and design new functional materials with tailored electronic and physical properties.

References

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Chandra Chikkanna. (n.d.). The Hantzsch Pyrrole Synthesis. Scribd. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 68(14), 5402–5405. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(3), 2382–2400. [Link]

-

Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

-

Nowak, J., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5406. [Link]

-

Chen, Y.-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. [Link]

-

Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ChemistrySelect, 2(3), 1143-1147. [Link]

-

Ghorab, M. M., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 15(5), 727-736. [Link]

-

NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Fernandes, S. H., et al. (2003). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(1), o94-o96. [Link]

-

Bailey, D. M., et al. (1973). Ethyl 1H-Pyrrole-2-carboxylate. Organic Syntheses, 53, 63. [Link]

-

Gabbiani, C., et al. (2016). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 833–840. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H11NO3 | CID 15266295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

Known reactions of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Known Reactions of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Pyrrole Building Block

This compound is a multifunctional heterocyclic compound that serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its structure incorporates an electron-rich pyrrole ring, a nucleophilic nitrogen, an electrophilic ketone, and an ester group, offering multiple avenues for chemical modification. This strategic arrangement of functional groups makes it a powerful intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties[1]. This guide provides a comprehensive overview of the known reactions of this key pyrrole building block, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 119647-69-7 | [2][3] |

| Topological Polar Surface Area | 59.16 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |